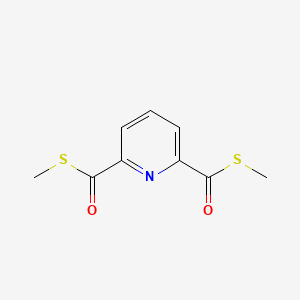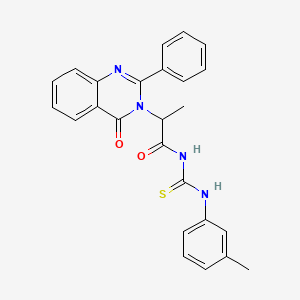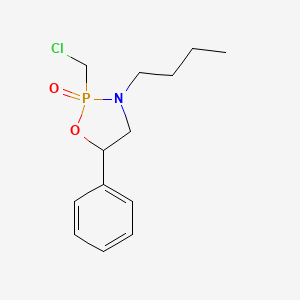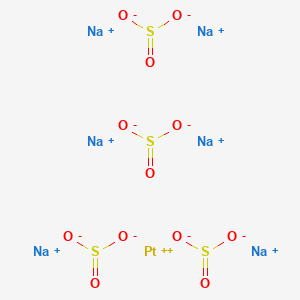
hexasodium;platinum(2+);tetrasulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexasodium;platinum(2+);tetrasulfite is a coordination compound with the molecular formula Na6O12PtS4. It consists of a platinum ion in the +2 oxidation state, coordinated with six sodium ions and four sulfite ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium;platinum(2+);tetrasulfite typically involves the reaction of platinum(II) salts with sodium sulfite under controlled conditions. One common method includes dissolving platinum(II) chloride in water, followed by the addition of sodium sulfite. The reaction mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
PtCl2+6Na2SO3→Na6[Pt(SO3)4]+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexasodium;platinum(2+);tetrasulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia or phosphines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal or lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Hexasodium;platinum(2+);tetrasulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other platinum complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in various industrial processes, including catalysis and material science
Wirkmechanismus
The mechanism of action of hexasodium;platinum(2+);tetrasulfite involves its interaction with molecular targets, such as DNA and proteins. In biological systems, the compound can bind to DNA, causing cross-linking and inhibition of replication and transcription. This leads to cell cycle arrest and apoptosis, making it a potential anticancer agent. The molecular pathways involved include the activation of DNA damage response and apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Hexasodium;platinum(2+);tetrasulfite can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: Another platinum-based anticancer agent with reduced side effects compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer and different side effect profile.
Eigenschaften
CAS-Nummer |
68413-57-0 |
|---|---|
Molekularformel |
Na6O12PtS4 |
Molekulargewicht |
653.3 g/mol |
IUPAC-Name |
hexasodium;platinum(2+);tetrasulfite |
InChI |
InChI=1S/6Na.4H2O3S.Pt/c;;;;;;4*1-4(2)3;/h;;;;;;4*(H2,1,2,3);/q6*+1;;;;;+2/p-8 |
InChI-Schlüssel |
ORELZGBSMPSICH-UHFFFAOYSA-F |
Kanonische SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



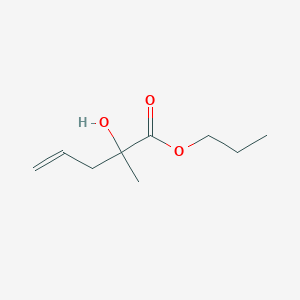
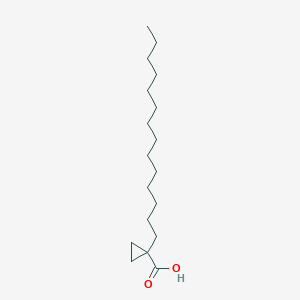

![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)

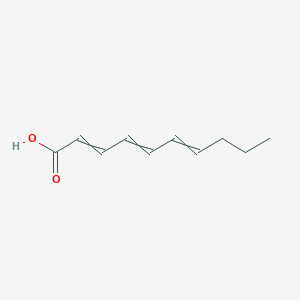
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
